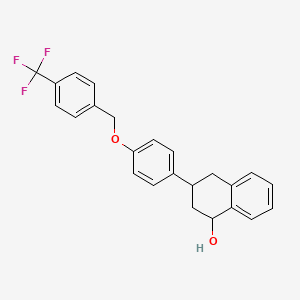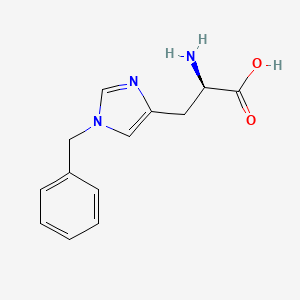![molecular formula C13H15BrN2O2 B3204508 tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1037207-08-1](/img/structure/B3204508.png)
tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: is an organic compound that features a benzimidazole core substituted with a bromomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromination of Benzimidazole Derivatives:
- The synthesis typically begins with the bromination of a benzimidazole derivative. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
- The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
-
Esterification:
- The brominated benzimidazole is then subjected to esterification with tert-butyl chloroformate in the presence of a base such as triethylamine.
- The reaction is typically performed in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods:
- Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
- Example: Reaction with sodium azide to form the corresponding azide derivative.
-
Oxidation Reactions:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Major Products:
- Substitution reactions yield derivatives such as azides, thiocyanates, or ethers.
- Oxidation reactions can produce carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its benzimidazole core, which is a common pharmacophore in medicinal chemistry.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a building block for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, the benzimidazole core can interact with various biological targets, including enzymes and receptors. The bromomethyl group can act as a reactive site for further functionalization, allowing the compound to form covalent bonds with biological molecules.
Comparison with Similar Compounds
-
tert-Butyl 5-bromo-1H-indole-1-carboxylate:
- Similar structure with an indole core instead of benzimidazole.
- Used in similar synthetic applications.
-
tert-Butyl 4-bromo-1H-imidazole-1-carboxylate:
- Features an imidazole core.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness:
- The presence of both the bromomethyl group and the tert-butyl ester in tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate provides unique reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-(bromomethyl)benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-10-6-9(7-14)4-5-11(10)16/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJSMLGKVOCZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731445 | |
| Record name | tert-Butyl 5-(bromomethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037207-08-1 | |
| Record name | tert-Butyl 5-(bromomethyl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


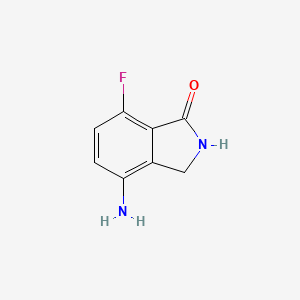
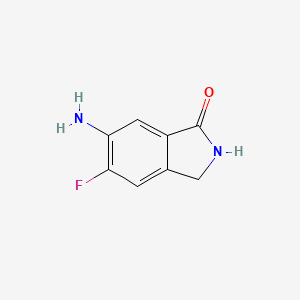
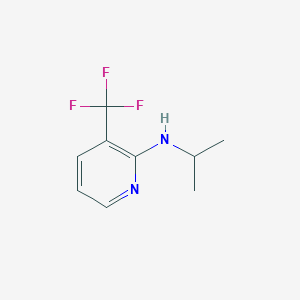
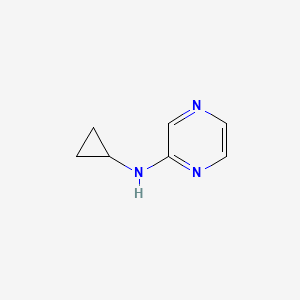

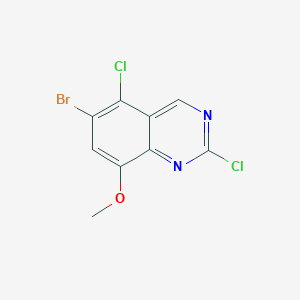
![Imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B3204482.png)
![Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-](/img/structure/B3204483.png)
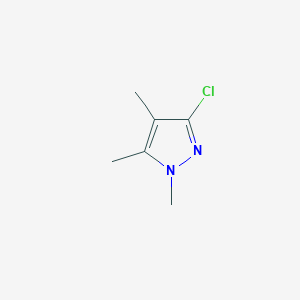
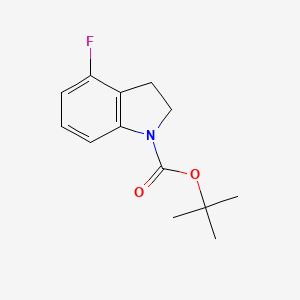
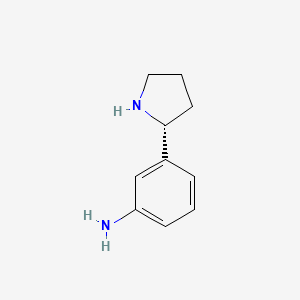
![methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B3204519.png)
